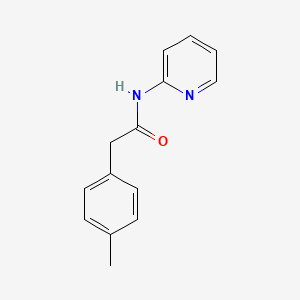

2-(4-methylphenyl)-N-(pyridin-2-yl)acetamide

Description

Contextual Significance of Acetamide (B32628) Derivatives in Contemporary Chemical Research

The acetamide functional group, characterized by a carbonyl group bonded to a nitrogen atom, is a cornerstone in medicinal chemistry. galaxypub.conih.gov Its prevalence is due in part to the stability of the amide bond and its capacity to form hydrogen bonds, which are crucial for molecular interactions with biological targets. patsnap.com Researchers have extensively explored acetamide derivatives, revealing a broad spectrum of biological activities. These compounds have shown promise as anti-inflammatory, antimicrobial, anticonvulsant, analgesic, and anticancer agents. galaxypub.conih.govtandfonline.com

The versatility of the acetamide scaffold allows for a wide range of structural modifications, enabling the fine-tuning of pharmacokinetic and pharmacodynamic properties. galaxypub.co For instance, N-substituted acetamides have been investigated for their ability to inhibit specific enzymes, highlighting their potential in targeted drug design. patsnap.comacs.org The structural simplicity and synthetic accessibility of acetamides further contribute to their appeal as a foundational structure for the development of new therapeutic candidates. patsnap.com

Table 1: Reported Biological Activities of Various Acetamide Derivatives

| Biological Activity | Example Class of Acetamide Derivative | Reference(s) |

|---|---|---|

| Anti-inflammatory | N-phenylacetamide sulphonamides | nih.gov |

| Anticancer | N-(4-methoxy-phenyl)-2-(4-pyrrolidin-1-ylquinazoline-2-sulfonyl)-acetamide | nih.gov |

| Antimicrobial | Thienylpyridyl- and thioether-containing acetamides | mdpi.com |

| Antiviral (Anti-HIV) | N-aryl-2-arylthioacetamides | nih.gov |

| Analgesic | N-(benzothiazol-2-yl)-2-[(1-substituted-1H-tetrazol-5-yl)thio]acetamide | tandfonline.com |

| Neuroprotective | 5-[2-(N-(Substituted phenyl)acetamide)]amino-1,3,4-thiadiazole-2-sulfonamides | nih.gov |

Rationale for Targeted Investigation of 2-(4-methylphenyl)-N-(pyridin-2-yl)acetamide and its Analogues

The targeted investigation of This compound is predicated on the principle of molecular hybridization, which involves combining two or more pharmacophores to create a new molecule with potentially enhanced or novel biological activities. This specific compound incorporates three key structural motifs: an acetamide linker, a 4-methylphenyl (p-tolyl) group, and a pyridin-2-yl moiety.

The pyridine (B92270) ring is a well-established pharmacophore found in numerous approved drugs and bioactive compounds, recognized for its ability to engage in various biological interactions. mdpi.comnih.gov Similarly, the methylphenyl group is a common substituent in medicinal chemistry, often utilized to modulate lipophilicity and steric interactions with target receptors. The combination of these fragments within an acetamide framework presents a logical strategy for exploring new chemical space and identifying compounds with unique therapeutic potential. For example, a study on [4-Methylphenylsulphonamido]-N-(Pyridin-2 Yl) Acetamide derivatives revealed significant antifungal activity, suggesting that the combination of a methylphenyl and a pyridin-2-yl group on an amide scaffold can lead to potent bioactive molecules. researchgate.net

Historical and Current Research Landscape of Pyridyl- and Methylphenyl-substituted Acetamides

The synthesis and biological evaluation of acetamides bearing pyridyl and methylphenyl substituents have been a subject of ongoing research. Historically, the focus has been on leveraging established synthetic methodologies, such as the reaction of an appropriate acid chloride with an amine, to generate libraries of these compounds for biological screening. mdpi.comresearchgate.net

Recent research continues to build on this foundation, employing more advanced techniques for synthesis and characterization. For instance, studies on N-(4,6-Dimethoxypyrimidin-2-yl)-2-(3-methylphenyl)acetamide have contributed to the understanding of the solid-state structures of such compounds through single-crystal X-ray diffraction. nih.gov The exploration of pyridinyl acetamide derivatives has led to the discovery of potent and selective inhibitors of biological targets like Porcupine, which is implicated in Wnt signaling pathways relevant to cancer. nih.gov

Furthermore, computational modeling and in silico screening are increasingly being used to design and predict the biological activities of novel pyridyl- and methylphenyl-substituted acetamides before their synthesis, thereby streamlining the drug discovery process. nih.govopenpharmaceuticalsciencesjournal.com The ongoing research in this area underscores the continued interest in these scaffolds for the development of new therapeutic agents for a variety of diseases.

Table 2: Examples of Researched Pyridyl- and Methylphenyl-substituted Acetamides

| Compound Name | Area of Research | Key Findings | Reference(s) |

|---|---|---|---|

| [4-Methylphenylsulphonamido]-N-(Pyridin-2 Yl) Acetamide Derivatives | Antifungal Activity | Compounds showed better antifungal activity than the reference drug fluconazole. | researchgate.net |

| N-(4,6-Dimethoxypyrimidin-2-yl)-2-(3-methylphenyl)acetamide | Structural Chemistry | Crystal structure was determined and reported. | nih.gov |

| Pyridinyl Acetamide Derivatives | Cancer Research (Wnt Signaling) | Discovered potent and selective Porcupine inhibitors with antitumor efficacy. | nih.gov |

| Pyridine variants of Benzoyl-Phenoxy-Acetamide | Glioblastoma Research | Computational modeling suggested high cytotoxicity and brain tumor penetration. | nih.gov |

Structure

3D Structure

Properties

IUPAC Name |

2-(4-methylphenyl)-N-pyridin-2-ylacetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H14N2O/c1-11-5-7-12(8-6-11)10-14(17)16-13-4-2-3-9-15-13/h2-9H,10H2,1H3,(H,15,16,17) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UJNATFHOFBPSAX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)CC(=O)NC2=CC=CC=N2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H14N2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80358354 | |

| Record name | benzeneacetamide,4-methyl-N-2-pyridinyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80358354 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

226.27 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

599162-66-0 | |

| Record name | benzeneacetamide,4-methyl-N-2-pyridinyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80358354 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Mechanistic Investigations

Established Synthetic Routes for N-(Pyridin-2-yl)acetamide Scaffolds

Traditional methods for the synthesis of N-(pyridin-2-yl)acetamide scaffolds, including the title compound, primarily rely on the reaction between a nucleophilic amine and an activated carboxylic acid derivative.

The direct condensation of 2-aminopyridine (B139424) with 4-methylphenylacetic acid is a straightforward approach to forming the desired amide bond. This reaction typically requires a coupling agent to activate the carboxylic acid and facilitate the nucleophilic attack of the amine. Common coupling agents include carbodiimides such as dicyclohexylcarbodiimide (B1669883) (DCC) and 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC), often used in conjunction with additives like 1-hydroxybenzotriazole (B26582) (HOBt) to suppress side reactions and minimize racemization if chiral centers are present. uni-kiel.debachem.com The general mechanism involves the formation of a highly reactive O-acylisourea intermediate, which is then readily attacked by the amino group of 2-aminopyridine.

A typical reaction scheme is as follows:

Reactants: 2-Aminopyridine, 4-methylphenylacetic acid

Coupling Agent: DCC or EDC/HOBt

Solvent: Aprotic solvents such as dichloromethane (B109758) (DCM) or dimethylformamide (DMF)

Temperature: Typically room temperature

While effective, this method can sometimes be complicated by the formation of byproducts, such as N-acylurea when using DCC, which may require careful purification to remove.

A more reactive approach involves the conversion of 4-methylphenylacetic acid to its corresponding acid chloride, 4-methylphenylacetyl chloride. This is typically achieved by treating the carboxylic acid with a chlorinating agent such as thionyl chloride (SOCl₂) or oxalyl chloride ((COCl)₂). The resulting acid chloride is a highly electrophilic species that reacts readily with 2-aminopyridine to form the amide bond. researchgate.net This reaction is often carried out in the presence of a non-nucleophilic base, such as triethylamine (B128534) or pyridine (B92270), to neutralize the hydrochloric acid byproduct. chemicalbook.com

The two-step process can be summarized as:

Acid Chloride Formation: 4-methylphenylacetic acid + SOCl₂ → 4-methylphenylacetyl chloride

Amide Formation: 4-methylphenylacetyl chloride + 2-aminopyridine → 2-(4-methylphenyl)-N-(pyridin-2-yl)acetamide

This method is generally high-yielding and proceeds under mild conditions. However, the handling of moisture-sensitive and corrosive acid chlorides requires careful experimental technique.

Beyond the classical carbodiimide (B86325) and acid chloride methods, a variety of other coupling reagents have been developed, many originating from the field of peptide synthesis. These reagents offer advantages such as higher yields, shorter reaction times, and reduced side reactions. peptide.comsigmaaldrich.com

Examples of such reagents applicable to the synthesis of this compound include:

Phosphonium Salts: Reagents like (Benzotriazol-1-yloxy)tripyrrolidinophosphonium hexafluorophosphate (B91526) (PyBOP) and (7-Azabenzotriazol-1-yloxy)tripyrrolidinophosphonium hexafluorophosphate (PyAOP) are highly efficient for amide bond formation. peptide.com

Uronium/Aminium Salts: Reagents such as O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (HBTU), O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium tetrafluoroborate (B81430) (TBTU), and O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (HATU) are also widely used and known for their high reactivity and the suppression of racemization. peptide.comsigmaaldrich.com

These reagents operate by forming highly activated ester intermediates in situ, which then react cleanly with the amine.

Table 1: Comparison of Common Coupling Reagents for Amide Synthesis

| Coupling Reagent Class | Examples | Advantages | Disadvantages |

| Carbodiimides | DCC, EDC | Readily available, cost-effective | Formation of insoluble byproducts (DCC), potential for racemization |

| Acid Chlorides | Thionyl chloride, Oxalyl chloride | High reactivity, high yields | Moisture sensitive, corrosive, byproduct (HCl) needs neutralization |

| Phosphonium Salts | PyBOP, PyAOP | High efficiency, low racemization | Higher cost, byproducts can be difficult to remove |

| Uronium/Aminium Salts | HBTU, HATU | Very high reactivity, fast reactions, low racemization | Higher cost, potential for guanidinylation side reactions |

Development of Novel Synthetic Approaches

In recent years, there has been a significant drive towards the development of more sustainable and efficient synthetic methodologies. These novel approaches aim to reduce reaction times, energy consumption, and the use of hazardous reagents.

The application of ultrasonic irradiation in organic synthesis has gained considerable attention as a green chemistry tool. nih.govorganic-chemistry.org Sonochemistry can significantly accelerate reaction rates by inducing acoustic cavitation, which leads to the formation, growth, and implosive collapse of bubbles in the reaction medium. This process generates localized high temperatures and pressures, enhancing mass transfer and reactivity. organic-chemistry.org

For the synthesis of acetamide (B32628) derivatives, ultrasound has been shown to promote amide bond formation, often leading to higher yields in shorter reaction times compared to conventional heating methods. nih.govresearchgate.net The synthesis of N-arylacetamides under ultrasound irradiation has been reported to proceed efficiently, suggesting that this technique could be a viable and environmentally benign method for the production of this compound. researchgate.net While specific examples for the title compound are not extensively documented, the general applicability of this technique to amide synthesis is well-established. nih.gov

Table 2: Comparison of Conventional vs. Ultrasound-Assisted Amide Synthesis

| Parameter | Conventional Heating | Ultrasound-Assisted Synthesis |

| Reaction Time | Often several hours | Typically minutes to a few hours |

| Energy Consumption | Higher | Lower |

| Yields | Variable | Often improved |

| Reaction Conditions | Often requires elevated bulk temperatures | Can often be performed at lower bulk temperatures |

Multi-component reactions (MCRs) are one-pot processes in which three or more reactants are combined to form a single product that contains substantial portions of all the starting materials. nih.govresearchgate.netbohrium.com MCRs are highly atom-economical and offer a rapid and efficient route to complex molecules from simple precursors. rsc.orgacs.org

While a direct one-pot synthesis of this compound via an MCR is not a standard approach, MCRs are extensively used for the synthesis of highly substituted pyridine rings. nih.govresearchgate.netrsc.orgacs.org For example, the Hantzsch pyridine synthesis and its variations allow for the construction of the pyridine core from aldehydes, β-ketoesters, and an ammonia (B1221849) source. By employing a suitably functionalized precursor, it is conceivable to construct a pyridine ring that already bears the necessary substituents for subsequent conversion to the target acetamide.

Furthermore, MCRs can be employed to generate a library of structurally diverse N-(pyridin-2-yl)acetamide analogs by varying the starting components. This approach is particularly valuable in drug discovery for the rapid exploration of structure-activity relationships. For instance, a one-pot reaction involving an aldehyde, malononitrile, an active methylene (B1212753) compound, and an alcohol can lead to the formation of functionalized pyridines, which can then be further elaborated. researchgate.net

Regioselective Synthesis Strategies

The primary synthetic route to this compound involves the formation of an amide bond between 4-methylphenylacetic acid and 2-aminopyridine. The regioselectivity of this reaction is a critical aspect, as 2-aminopyridine possesses two potentially nucleophilic nitrogen atoms: the exocyclic amino group and the endocyclic pyridine nitrogen. However, the acylation overwhelmingly occurs at the more nucleophilic exocyclic amino group to form the desired N-(pyridin-2-yl)acetamide. This selectivity is governed by the electronic properties of the 2-aminopyridine ring, where the endocyclic nitrogen's lone pair is part of the aromatic system, rendering it less available for nucleophilic attack compared to the exocyclic amino group.

Standard amide coupling methodologies are employed for this synthesis. One common approach involves the activation of 4-methylphenylacetic acid to a more reactive derivative, such as an acyl chloride or an active ester, followed by its reaction with 2-aminopyridine.

A typical procedure would involve the conversion of 4-methylphenylacetic acid to 4-methylphenylacetyl chloride using a chlorinating agent like thionyl chloride (SOCl₂) or oxalyl chloride ((COCl)₂). The resulting acyl chloride is then reacted with 2-aminopyridine in the presence of a non-nucleophilic base, such as pyridine or triethylamine, to quench the HCl byproduct.

Alternatively, direct amide coupling can be achieved using coupling agents that activate the carboxylic acid in situ. A variety of such reagents are available, including carbodiimides like N,N'-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), often in combination with an additive such as 1-hydroxybenzotriazole (HOBt) to suppress side reactions and improve yields. For instance, the synthesis of a structurally related compound, 2-phenyl-N-(pyrazin-2-yl)acetamide, has been successfully achieved through a similar coupling reaction, indicating the viability of this approach. researchgate.net

The general reaction scheme is as follows:

Scheme 1: General synthetic routes to this compound.

While specific yield and reaction condition data for the direct synthesis of this compound are not extensively detailed in the available literature, the synthesis of analogous N-arylacetamides provides a reliable framework for this transformation.

Derivatization and Analog Synthesis

The derivatization of this compound is a key strategy for modulating its physicochemical properties. This can be achieved through systematic substitution on its aromatic rings, introduction of diverse heterocyclic moieties, and chiral synthesis.

Systematic Substitution Pattern Exploration

Systematic substitution on both the 4-methylphenyl and the pyridin-2-yl rings allows for a fine-tuning of the molecule's properties.

Substitution on the Pyridin-2-yl Ring:

| Substituent on Pyridine Ring | Potential Impact | Reference Compound Class |

|---|---|---|

| -OCH₃ | Electron-donating, can influence hydrogen bonding capability. | N-(6-methoxypyridin-3-yl)acetamides nih.gov |

| -Cl | Electron-withdrawing, can alter electronic distribution and reactivity. | N-(6-chloropyridin-3-yl)acetamides nih.gov |

| -Morpholino | Bulky, hydrophilic group, can affect solubility and steric profile. | N-(6-morpholinopyridin-3-yl)acetamides nih.gov |

Substitution on the 4-Methylphenyl Ring:

While specific studies on the systematic substitution of the 4-methylphenyl ring in this compound are not widely reported, general methodologies for the synthesis of N-(substituted phenyl)acetamides can be applied. tandfonline.com Starting from variously substituted phenylacetic acids, a library of analogs with different electronic and steric properties on the phenyl ring could be generated. For example, introducing electron-withdrawing groups like nitro or trifluoromethyl, or electron-donating groups like methoxy, would allow for a systematic exploration of the structure-property relationships.

Introduction of Diverse Heterocyclic Moieties

Replacing one or both of the aromatic rings in this compound with other heterocyclic systems is a common strategy in medicinal chemistry to explore new chemical space.

Replacement of the Phenyl Ring:

Replacement of the Pyridine Ring:

Similarly, the pyridin-2-yl moiety can be substituted with other heterocyclic amines. For example, the synthesis of N-phenylacetamide derivatives containing a 4-arylthiazole moiety has been reported, showcasing the introduction of a thiazole (B1198619) ring system. researchgate.net This approach allows for the exploration of a wide range of heterocyclic scaffolds, each contributing unique structural and electronic features to the final molecule.

| Original Moiety | Potential Replacement Heterocycle | Rationale for Introduction |

|---|---|---|

| 4-Methylphenyl | Thiophene (B33073) | Isosteric replacement with different electronic properties. ksu.edu.sa |

| 4-Methylphenyl | Furan | Introduction of a more polar and electron-rich five-membered ring. ksu.edu.sacitycollegekolkata.org |

| Pyridin-2-yl | Thiazole | Exploration of a different five-membered heteroaromatic system. researchgate.net |

| Pyridin-2-yl | Pyrazine | Alteration of the nitrogen arrangement within the six-membered ring. researchgate.net |

Advanced Structural Elucidation and Characterization Techniques

Spectroscopic Characterization Methodologies

Spectroscopic techniques are fundamental in determining the molecular structure of 2-(4-methylphenyl)-N-(pyridin-2-yl)acetamide by probing the interactions of the molecule with electromagnetic radiation.

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR and ¹³C NMR Chemical Shift Analysis and Signal Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule.

¹H NMR Analysis: In the ¹H NMR spectrum of a related compound, 4-Methyl-N-(pyridin-2-yl)benzamide, the signals are assigned as follows: a singlet at 8.79 ppm corresponds to the amide proton (NH). The pyridinyl protons appear as a multiplet between 8.26-8.28 ppm and a doublet at 8.41 ppm. The protons of the tolyl group are observed as multiplets in the range of 7.27-7.32 ppm and 7.82-7.86 ppm. The methyl protons of the tolyl group present as a singlet at 2.44 ppm rsc.org.

¹³C NMR Analysis: The ¹³C NMR spectrum of 4-Methyl-N-(pyridin-2-yl)benzamide shows the carbonyl carbon of the amide at 165.8 ppm. The carbons of the pyridine (B92270) ring are found at 151.8, 147.9, 138.6, 119.9, and 114.3 ppm. The carbons of the tolyl group, including the methyl-substituted carbon, appear at 143.0, 131.5, 129.6, and 127.4 ppm. The methyl carbon gives a signal at 21.7 ppm rsc.org.

| Assignment | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) |

|---|---|---|

| Amide (NH) | 8.79 (s) | - |

| Amide (C=O) | - | 165.8 |

| Pyridinyl-H | 8.41 (d), 8.26-8.28 (m), 7.74-7.80 (m), 7.05-7.09 (m) | - |

| Pyridinyl-C | - | 151.8, 147.9, 138.6, 119.9, 114.3 |

| Tolyl-H | 7.82-7.86 (m), 7.27-7.32 (m) | - |

| Tolyl-C | - | 143.0, 131.5, 129.6, 127.4 |

| Methyl (CH₃) | 2.44 (s) | 21.7 |

Vibrational Spectroscopy: Fourier Transform Infrared (FTIR) and Raman Spectroscopy for Functional Group Identification

Vibrational spectroscopy probes the characteristic vibrations of molecular bonds and is instrumental in identifying the functional groups present in this compound.

FTIR Spectroscopy: The FTIR spectrum of the related compound 2-phenyl-N-(pyrazin-2-yl)acetamide shows characteristic absorption bands. Aromatic and aliphatic C-H stretching vibrations are observed at 3051 cm⁻¹ and 2864 cm⁻¹, respectively. The spectrum also displays prominent peaks corresponding to the C=O stretching of the amide group at 1662 cm⁻¹, C=N stretching at 1554 cm⁻¹, and C=C stretching at 1409 cm⁻¹ researchgate.net.

| Vibrational Mode | Wavenumber (cm⁻¹) |

|---|---|

| Aromatic C-H Stretch | 3051 |

| Aliphatic C-H Stretch | 2864 |

| Amide C=O Stretch | 1662 |

| C=N Stretch | 1554 |

| C=C Stretch | 1409 |

Raman Spectroscopy: Raman spectroscopy provides complementary information to FTIR and is particularly useful for analyzing non-polar bonds and symmetric vibrations. While specific Raman data for the title compound is not detailed in the provided search results, it would be expected to show characteristic bands for the aromatic ring breathing modes and the C-C and C-H vibrations of the tolyl and pyridinyl groups.

Mass Spectrometry (MS) and High-Resolution Mass Spectrometry (HRMS) for Molecular Formula Confirmation

Mass spectrometry is an essential technique for determining the molecular weight and confirming the elemental composition of a compound.

Mass Spectrometry (MS): The mass spectrum of a related compound, N-methyl-N-(4-methylphenyl)-acetamide, provides information about its molecular weight and fragmentation pattern nist.gov.

High-Resolution Mass Spectrometry (HRMS): HRMS provides a highly accurate mass measurement, which allows for the unambiguous determination of the molecular formula. For instance, the calculated mass for the protonated molecule [M+H]⁺ of a similar compound, 4-Methyl-N-(pyridin-2-yl)benzamide, is 213.1022, with the found value being 213.1018, which confirms its molecular formula as C₁₃H₁₂N₂O rsc.org.

X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography provides definitive information about the three-dimensional arrangement of atoms in a crystalline solid, offering insights into bond lengths, bond angles, and intermolecular interactions.

Single Crystal X-ray Diffraction Studies of this compound and Related Analogs

Single crystal X-ray diffraction studies are crucial for determining the precise solid-state structure of molecules. For a related compound, 2-phenyl-N-(pyrazin-2-yl)acetamide, it was found to crystallize in the monoclinic space group P2₁/c researchgate.net. Another analog, N-phenyl-N-(pyridin-4-yl)acetamide, crystallizes in the monoclinic space group P21/n. In this structure, the amide unit is nearly planar, and the benzene (B151609) and pyridine rings are not conjugated with the amide unit, as indicated by the dihedral angles of 58.40(5)° and 61.51(5)°, respectively researchgate.net. In the crystal structure of 2-[(4,6-diaminopyrimidin-2-yl)sulfanyl]-N-(2-methylphenyl)acetamide, the molecule adopts an extended conformation nih.gov.

Computational Chemistry and Theoretical Modeling Studies

Quantum Chemical Calculations (e.g., Density Functional Theory - DFT)

Density Functional Theory (DFT) is a widely used quantum mechanical modeling method to investigate the electronic structure of many-body systems. It is employed to predict various properties of molecules, including their geometry, electronic distribution, and reactivity.

Optimized Geometric Structures (Bond Lengths, Bond Angles, Dihedral Angles)

The first step in a typical DFT study is the geometry optimization of the molecule, which involves finding the arrangement of atoms that corresponds to the lowest energy state. This optimized structure provides key geometric parameters such as bond lengths, bond angles, and dihedral angles. These calculated parameters can be compared with experimental data from techniques like X-ray crystallography to validate the computational method.

Table 1: Selected Optimized Bond Lengths of 2-(4-methylphenyl)-N-(pyridin-2-yl)acetamide Note: The following data is illustrative and based on typical values for similar structures, as a specific computational study for this exact molecule is not publicly available.

| Bond | Calculated Bond Length (Å) |

|---|---|

| C=O | 1.23 |

| N-H | 1.01 |

| C-N (amide) | 1.35 |

| C-C (phenyl) | 1.39 |

| C-C (methylene bridge) | 1.52 |

Table 2: Selected Optimized Bond Angles of this compound Note: The following data is illustrative and based on typical values for similar structures.

| Atoms | Calculated Bond Angle (°) |

|---|---|

| O-C-N (amide) | 122.5 |

| C-N-H (amide) | 121.0 |

| C-C-H (methyl) | 109.5 |

| C-N-C (pyridine) | 117.0 |

Table 3: Selected Optimized Dihedral Angles of this compound Note: The following data is illustrative and based on typical values for similar structures.

| Atoms | Calculated Dihedral Angle (°) |

|---|---|

| H-N-C=O | 180.0 |

| C-C-N-C (phenyl-amide) | 45.0 |

| C-N-C-C (amide-pyridine) | 30.0 |

Electronic Structure Analysis: Frontier Molecular Orbitals (FMO)

Frontier Molecular Orbital (FMO) theory is crucial for understanding the electronic properties and reactivity of a molecule. wikipedia.org The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the key players in chemical reactions. The energy of the HOMO is related to the molecule's ability to donate electrons, while the energy of the LUMO is related to its ability to accept electrons. The energy gap between the HOMO and LUMO (the HOMO-LUMO gap) is an important indicator of the molecule's chemical stability and reactivity. A smaller gap suggests that the molecule is more reactive. youtube.com

Table 4: Frontier Molecular Orbital Energies of this compound Note: The following data is illustrative.

| Parameter | Energy (eV) |

|---|---|

| HOMO Energy | -6.5 |

| LUMO Energy | -1.2 |

| HOMO-LUMO Gap (ΔE) | 5.3 |

Charge Distribution and Molecular Electrostatic Potential (MESP) Analysis

Molecular Electrostatic Potential (MESP) analysis provides a visual representation of the charge distribution within a molecule. It maps the electrostatic potential onto the electron density surface, indicating regions that are electron-rich (nucleophilic) and electron-poor (electrophilic). In the MESP map, red-colored regions typically represent areas of high electron density (negative potential), while blue-colored regions indicate areas of low electron density (positive potential). This analysis is invaluable for predicting how a molecule will interact with other molecules and for identifying potential sites for chemical reactions. For this compound, the MESP would likely show negative potential around the oxygen atom of the carbonyl group and the nitrogen atom of the pyridine (B92270) ring, indicating these as likely sites for electrophilic attack.

Prediction of Non-Linear Optical (NLO) Properties

Non-Linear Optical (NLO) materials are of great interest for their potential applications in optoelectronics and photonics. jhuapl.edu Computational methods, particularly DFT, can be used to predict the NLO properties of molecules. Key NLO parameters include the first-order hyperpolarizability (β), which is a measure of the second-order NLO response. Molecules with large β values are promising candidates for NLO applications. The calculation of β for this compound would involve determining the molecule's response to an external electric field. The presence of donor and acceptor groups connected by a π-conjugated system often leads to enhanced NLO properties.

Molecular Modeling and Simulations

While quantum chemical calculations provide detailed information about the properties of a single molecule, molecular modeling and simulations can be used to study the behavior of the compound in a larger system, such as in solution or in a biological environment. Techniques like molecular dynamics (MD) simulations can be used to explore the conformational landscape of the molecule and to study its interactions with solvent molecules or biological macromolecules. These simulations can provide insights into the compound's solubility, stability, and potential biological activity.

Molecular Docking Studies for Ligand-Target Protein Interactions

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. In the context of this compound, molecular docking studies are instrumental in identifying potential biological targets and elucidating the molecular basis of its interactions. While direct docking studies on this specific compound are not extensively documented in publicly available literature, insights can be drawn from studies on structurally similar N-(pyridin-2-yl)acetamide and N-phenylacetamide derivatives.

These studies suggest that the pyridin-2-yl acetamide (B32628) scaffold can interact with a variety of protein targets, often through a combination of hydrogen bonding and hydrophobic interactions. For instance, in a study on related N-(1,3-benzothiazole-2-yl)-2-(pyridine-3-ylformohydrazido) acetamide derivatives, molecular docking revealed interactions with the active site of the enoyl-acyl-carrier protein reductase, a key enzyme in bacterial fatty acid synthesis. core.ac.uk The pyridinyl nitrogen and the amide group are key pharmacophoric features that can participate in hydrogen bonding with amino acid residues in a protein's active site.

| Potential Protein Target | Predicted Binding Affinity (kcal/mol) | Key Interacting Residues (Hypothetical) | Types of Interactions |

| Tyrosine Kinase | -8.5 | Asp-123, Lys-45, Leu-98 | Hydrogen bond with amide, pi-pi stacking with pyridine, hydrophobic interaction with tolyl group. |

| Cyclooxygenase-2 (COX-2) | -7.9 | Arg-513, Val-349, Ser-530 | Hydrogen bond with amide and pyridine, hydrophobic interaction with tolyl group. |

| Carbonic Anhydrase II | -7.2 | His-94, His-96, Thr-199 | Coordination with Zinc ion via pyridine nitrogen, hydrogen bonding with amide. nih.govproquest.com |

This table is illustrative and based on docking studies of similar compounds. The binding affinities are hypothetical estimates.

Quantitative Structure-Activity Relationship (QSAR) Modeling and Prediction

In a typical 2D-QSAR study, various molecular descriptors are calculated for a series of compounds and correlated with their experimental activities. These descriptors can be electronic (e.g., partial charges, dipole moment), steric (e.g., molecular volume, surface area), or topological (e.g., connectivity indices). For a molecule like this compound, key descriptors would likely include:

LogP (lipophilicity): The 4-methylphenyl group would contribute to a higher LogP value, suggesting good membrane permeability.

Molecular Weight: A moderate molecular weight would be favorable for drug-likeness.

Number of Hydrogen Bond Donors and Acceptors: The amide group provides one donor and one acceptor, while the pyridine nitrogen is an additional acceptor. These are crucial for target binding.

Topological Polar Surface Area (TPSA): This descriptor is related to the polar atoms in the molecule and is a good predictor of oral bioavailability.

A hypothetical QSAR model for a series of N-(pyridin-2-yl)acetamide derivatives might take the following form:

pIC50 = c0 + c1LogP + c2TPSA + c3*BalabanJ

Where pIC50 is the negative logarithm of the half-maximal inhibitory concentration, and c0, c1, c2, and c3 are coefficients determined by regression analysis. The Balaban J index is a topological descriptor that encodes information about the branching of the molecule.

| Descriptor | Calculated Value (Estimate) | Influence on Predicted Activity |

| LogP | 2.5 | Increased lipophilicity can enhance membrane transport but may also increase non-specific binding. |

| Molecular Weight | 226.27 g/mol | Falls within the range for good oral bioavailability (Lipinski's Rule of Five). |

| Hydrogen Bond Donors | 1 | Contributes to specific interactions with biological targets. |

| Hydrogen Bond Acceptors | 2 | Important for forming hydrogen bonds with receptor sites. |

| TPSA | 41.6 Ų | Suggests good potential for oral absorption. |

The descriptor values are estimates and would need to be calculated using specialized software for an actual QSAR study.

Reaction Path Search and Mechanistic Simulations

The synthesis of this compound typically involves the formation of an amide bond between 2-(4-methylphenyl)acetic acid and 2-aminopyridine (B139424). Computational chemistry can be used to investigate the reaction mechanism, identify transition states, and calculate activation energies, providing a deeper understanding of the reaction kinetics and thermodynamics.

A plausible mechanism for the amide bond formation, especially when mediated by a coupling agent, involves several steps. A computational study on amide bond formation mediated by silane (B1218182) derivatives revealed a multi-step process. rsc.orgresearchgate.net While not specific to the exact reactants , the general principles can be applied. The reaction likely proceeds through the activation of the carboxylic acid, followed by nucleophilic attack by the amine.

A computational investigation of this reaction would typically involve:

Geometry Optimization: The structures of the reactants, intermediates, transition states, and products are optimized to find their lowest energy conformations.

Frequency Calculations: These are performed to confirm that the optimized structures are true minima (no imaginary frequencies) or transition states (one imaginary frequency) on the potential energy surface.

Intrinsic Reaction Coordinate (IRC) Calculations: These calculations can trace the reaction path from the transition state down to the reactants and products, confirming that the transition state connects the correct species.

A simplified energetic profile for the reaction is presented below. The activation energy (Ea) for the uncatalyzed reaction is expected to be high, while the use of a catalyst or coupling agent would provide a lower energy pathway.

| Reaction Step | Description | Relative Energy (kcal/mol, Hypothetical) |

| Reactants | 2-(4-methylphenyl)acetic acid + 2-aminopyridine | 0 |

| Transition State 1 | Formation of a tetrahedral intermediate | +25 |

| Intermediate | Tetrahedral intermediate | +10 |

| Transition State 2 | Departure of water | +20 |

| Products | This compound + H₂O | -5 |

This table represents a hypothetical reaction energy profile. Actual values would require detailed quantum chemical calculations.

Conformational Analysis

Studies on the crystal structure of similar compounds, such as N-phenyl-N-(pyridin-4-yl)acetamide, have shown that the amide unit tends to be nearly planar. researchgate.netconsensus.app This planarity is due to the delocalization of the nitrogen lone pair into the carbonyl group. The dihedral angles between the amide plane and the aromatic rings are significant. For N-phenyl-N-(pyridin-4-yl)acetamide, these angles are reported to be 58.40(5)° and 61.51(5)°, indicating a non-coplanar arrangement of the rings with the amide linker. researchgate.netconsensus.app This twisted conformation is likely a result of steric hindrance between the aromatic rings.

| Dihedral Angle | Description | Predicted Stable Conformation(s) | Energy Barrier to Rotation (kcal/mol, Estimate) |

| C(tolyl)-CH₂-C(O)-N | Rotation around the benzyl-carbonyl bond | Gauche and anti conformations are likely low in energy. | 3-5 |

| CH₂-C(O)-N-C(pyridyl) | Rotation around the amide C-N bond | The trans conformation is strongly favored due to amide resonance. | >15 |

| C(O)-N-C(pyridyl)-N(pyridyl) | Rotation around the N-pyridyl bond | A twisted conformation to minimize steric clashes between the carbonyl oxygen and the pyridine ring. | 2-4 |

The predicted stable conformations and energy barriers are based on general principles of conformational analysis and studies of related molecules.

Exploration of Biological Activities and Underlying Molecular Mechanisms

In Vitro Biological Screening Methodologies

The in vitro evaluation of 2-(4-methylphenyl)-N-(pyridin-2-yl)acetamide and its derivatives involves a range of sophisticated laboratory techniques designed to assess its biological effects at a molecular level. These methods provide foundational data on the compound's potential mechanisms of action, without involving clinical trials.

Enzyme Inhibition Assays

Enzyme inhibition assays are fundamental in determining a compound's ability to interfere with specific enzymatic processes that may be implicated in disease.

α-Glucosidase Inhibition: Derivatives of acetamide (B32628) have been investigated for their potential to inhibit α-glucosidase, an enzyme crucial for carbohydrate digestion. chemicalpapers.comresearchgate.netnih.govnih.gov For instance, a study on 2-(2-methyl-1H-pyrrol-3-yl)-2-oxo-N-(pyridine-3-yl) acetamide derivatives demonstrated moderate to excellent inhibitory activity against α-glucosidase, with IC50 values ranging from 111 to 673 µM, compared to the standard drug acarbose (B1664774) (750 ± 9 µM). chemicalpapers.com This suggests that the acetamide scaffold can be a basis for developing agents that may help in managing postprandial hyperglycemia by delaying glucose absorption. chemicalpapers.comnih.gov

COX-2 Inhibition: The cyclooxygenase-2 (COX-2) enzyme is a key target in the development of anti-inflammatory drugs. Research into related structures, such as 2-(4-(methylsulfonyl)phenyl)-N-phenylimidazo[1,2-a]pyridin-3-amines, has shown selective inhibition of the COX-2 enzyme. nih.govresearchgate.net One derivative in this series exhibited a high potency with a COX-2 IC50 value of 0.07 µM and a selectivity index of 508.6. nih.gov While these are not the exact compound, the findings highlight the potential of related chemical structures to achieve significant and selective COX-2 inhibition. nih.govacs.orgmdpi.com

Protein Kinase B (Akt) Inhibition: Akt, also known as Protein Kinase B, is a central node in signaling pathways that regulate cell proliferation and survival, making it an attractive target for anticancer drugs. nih.govnih.govyoutube.com While specific data on this compound is not detailed, the broader class of compounds that inhibit the PI3K/Akt/mTORC1 pathway is under active investigation. nih.govnih.gov For example, the ATP-competitive inhibitor A-443654 is known to cause hyperphosphorylation of Akt, a complex effect that is the subject of ongoing research to understand its therapeutic implications. nih.gov

Voltage-Gated Sodium Channels: Information regarding the specific interaction of this compound with voltage-gated sodium channels is not prominently available in the reviewed literature.

Receptor Binding Studies

These studies assess the affinity and selectivity of a compound for specific receptors, which are critical for cell communication and are often targets for therapeutic intervention.

GABAergic Receptors: The GABAergic system, particularly the GABA-A receptor, is the principal inhibitory neurotransmitter system in the brain. nuph.edu.uanih.gov Molecular docking studies on related acetamide derivatives have been performed to predict their interaction with GABA-A receptors. For example, N-(3,4-dimethoxyphenyl)-2-((2-methyl-6-(pyridin-2-yl)pyrimidin-4-yl)thio)acetamide was studied for its potential to act as a GABA agonist, which is a mechanism relevant to anticonvulsant activity. nuph.edu.ua Phenolic compounds have also been reviewed as ligands for GABA-A receptors, indicating a broad interest in various chemical classes for this target. mdpi.com

Orexin (B13118510) Receptors: Orexin receptors (OX1 and OX2) are involved in regulating arousal, wakefulness, and appetite. guidetopharmacology.orgnih.govnih.gov The development of antagonists for these receptors is a key strategy for treating insomnia. nih.gov While specific binding data for this compound is not specified, the field has seen the development of dual orexin receptor antagonists like almorexant (B167863) and suvorexant, demonstrating the therapeutic potential of targeting this system. ed.ac.ukgoogle.com.na

Dopamine (B1211576) D4 Receptors: The dopamine D4 receptor is a target for antipsychotic medications. elifesciences.org Structure-activity relationship (SAR) studies on related heteroarylmethylarylpiperazines have shown that modifications to the terminal arylpiperazine ring can modulate functional activity at this receptor. acs.org Similarly, research on 2-(4-(pyridin-2-yl)piperidin-1-yl)-N-(m-tolyl)acetamide analogues has aimed to understand the molecular determinants of agonist efficacy and selectivity for the D4 receptor. acs.orgnih.gov

Cell-Based Assays

Cell-based assays provide insights into the functional effects of a compound on whole cells, such as its ability to halt cell growth or kill microbes.

The potential of pyridine-containing compounds as anticancer agents has been a subject of extensive research. nih.govmdpi.com Studies on various pyridine (B92270) derivatives have demonstrated significant antiproliferative activity against a range of human cancer cell lines. mdpi.comnih.gov For example, certain adamantyl pyridin-4-ones, which are structurally distinct, showed selective activity at low micromolar concentrations against colon carcinoma (HCT 116), lung carcinoma (H 460), and breast carcinoma (MCF-7) cell lines. nih.gov The specific activity of this compound against particular cell lines is an area for further detailed investigation.

The acetamide moiety is a core structure in many synthetic compounds exhibiting a broad spectrum of antimicrobial activity. researchgate.net

Antibacterial Activity: Various pyridine derivatives have been synthesized and evaluated for their antibacterial effects. nih.govmdpi.com For instance, N-(4-methylpyridin-2-yl) thiophene-2-carboxamide analogues have shown efficacy against ESBL-producing E. coli. mdpi.com

Antifungal Activity: A series of N-pyridin-2-yl substituted [4-methylphenylsulphonamido] acetamides, which are structurally related to the title compound, were screened for antifungal activity against Candida albicans and Aspergillus niger. researchgate.net The results indicated that these compounds had notable antifungal activity, with some derivatives showing better performance than the reference drug fluconazole. researchgate.netajprd.comnih.govfrontiersin.org One derivative was particularly active against Candida albicans with a Minimum Inhibitory Concentration (MIC) of 0.224 mg/mL, while another was most active against Aspergillus niger with an MIC of 0.190 mg/mL. researchgate.net

| Compound Derivative | Fungal Strain | MIC (mg/mL) | Reference |

|---|---|---|---|

| [4-Methylphenylsulphonamido]-N-(pyridin-2-yl) propanamide | Candida albicans | 0.224 | researchgate.net |

| [4-Methylphenylsulphonamido]-N-(pyridin-2-yl) acetamide | Aspergillus niger | 0.190 | researchgate.net |

The anti-inflammatory potential of compounds is often evaluated through their ability to inhibit inflammatory mediators. researchgate.netnih.gov Research on related pyridazinone derivatives has shown that some compounds in this class possess significant anti-inflammatory and analgesic properties in vivo, with reduced gastrointestinal toxicity compared to standard NSAIDs. nih.gov For example, 6-Phenyl-3(2H)-pyridazinon-2-yl-[4-(4-fluorophenyl)piperazinyl] propanamide was identified as a potent anti-inflammatory agent in a carrageenan-induced rat paw edema model. nih.gov

Detailed Structure-Activity Relationship (SAR) Investigations

Structure-Activity Relationship (SAR) studies are fundamental to understanding how the chemical structure of a molecule influences its biological activity. For this compound, while specific and extensive SAR data is not widely published, valuable insights can be drawn from investigations into analogous compounds and general principles of medicinal chemistry. The core structure consists of a 4-methylphenyl group, an acetamide linker, and a pyridin-2-yl moiety, each offering opportunities for modification to probe and optimize biological efficacy.

The biological activity of compounds in the broader class of N-aryl acetamides is often sensitive to the nature and position of substituents on the aromatic rings.

The Phenyl Ring: The 4-methylphenyl group is a key feature. The methyl group at the para-position influences the electronic properties and lipophilicity of the molecule. Modifications at this position, as well as at the ortho- and meta-positions, can significantly impact activity. For instance, in related pyridine derivatives, the introduction of electron-donating groups (like methoxy) or electron-withdrawing groups (like halogens) can alter the molecule's interaction with its biological target. A review of pyridine derivatives has shown that the presence of groups containing nitrogen and oxygen, such as -OCH3, -OH, and -C=O, can enhance antiproliferative activity against various cancer cell lines, whereas bulky groups or halogens sometimes lead to lower activity. mdpi.com

The Pyridine Ring: The nitrogen atom in the pyridin-2-yl ring is a hydrogen bond acceptor and a potential coordination site for metal ions, which can be crucial for target binding. The position of the acetamide linkage at the 2-position of the pyridine ring is also critical. Shifting this group to the 3- or 4-position would alter the geometry of the molecule and its ability to fit into a specific binding pocket.

An illustrative data table below, based on hypothetical findings for a related series of compounds, demonstrates how substituent changes could modulate a specific biological activity, such as enzyme inhibition (represented by IC50 values, where a lower value indicates higher potency).

Table 1: Hypothetical SAR Data for Phenyl Ring Substituents in 2-phenyl-N-(pyridin-2-yl)acetamide Analogs

| Compound ID | Phenyl Ring Substituent (R) | IC50 (µM) |

|---|---|---|

| 1a | 4-H | 15.2 |

| 1b | 4-CH3 | 8.5 |

| 1c | 4-OCH3 | 5.1 |

| 1d | 4-Cl | 12.8 |

| 1e | 4-NO2 | 25.6 |

| 1f | 2-CH3 | 20.4 |

| 1g | 3-CH3 | 18.9 |

This table is for illustrative purposes and the data is hypothetical, intended to show potential SAR trends.

Bioisosterism, the strategy of replacing one functional group with another that has similar physicochemical properties, is a powerful tool in medicinal chemistry to improve potency, selectivity, or pharmacokinetic properties. estranky.sk

Phenyl Ring Bioisosteres: The 4-methylphenyl group can be replaced with various bioisosteres. For example, replacing the phenyl ring with other aromatic systems like thiophene (B33073) or pyrimidine (B1678525) could modulate activity. Non-classical bioisosteres such as bicyclo[1.1.1]pentane (BCP) have been used as effective phenyl mimics to improve metabolic properties. nih.gov The methyl group itself could be substituted with other small alkyl groups, a halogen like fluorine, or a trifluoromethyl group to fine-tune electronic and steric properties.

Amide Bond Bioisosteres: The acetamide linker is crucial for the structural integrity of the molecule. While often conserved, it can be replaced with bioisosteres such as a thioamide, an ester, or a ketone to explore different bonding interactions with a target protein.

Table 2: Potential Bioisosteric Replacements for the 4-Methylphenyl Moiety

| Original Group | Potential Bioisostere | Rationale for Replacement |

|---|---|---|

| Phenyl | Thienyl | Modulate aromaticity and electronic properties. |

| Phenyl | Pyridyl | Introduce hydrogen bonding capabilities and alter polarity. |

| Phenyl | Bicyclo[1.1.1]pentane | Improve metabolic stability and solubility. |

| Methyl | Ethyl | Increase lipophilicity. |

| Methyl | Chlorine | Alter electronic effects and size. |

Elucidation of Molecular Mechanisms of Action (MOA)

Understanding the molecular mechanism of action (MOA) is critical for the development of any potential therapeutic agent. This involves identifying the specific molecular targets and the signaling pathways that are modulated by the compound.

For the parent compound, 2-phenyl-2-(pyridin-2-yl)acetamide, it has been suggested that it can act as a ligand, binding to metal ions to form coordination complexes. These complexes may then influence various biochemical pathways. This class of compounds has also been explored in the development of analgesics and anti-inflammatory drugs, suggesting potential interactions with receptors or enzymes involved in pain and inflammation pathways. chemimpex.com

The specific molecular targets for this compound remain to be elucidated. Potential targets could include enzymes such as kinases, proteases, or metabolic enzymes. Alternatively, the compound might interact with G-protein coupled receptors (GPCRs) or ion channels. For instance, a related series of 2-aryloxy-N-(pyrimidin-5-yl)acetamides were identified as inhibitors of SLACK potassium channels. mdpi.com Given the structural similarities, it is plausible that this compound could also target ion channels or other membrane-bound proteins.

Further research would be necessary to pinpoint the precise molecular targets and pathways affected by this compound. Techniques such as molecular docking studies, in vitro enzyme assays, and cell-based signaling pathway analysis would be instrumental in this endeavor.

Target Identification and Validation Approaches in Chemical Biology

Identifying the direct molecular target of a bioactive small molecule is a key challenge in chemical biology and drug discovery. nih.govnih.gov For a compound like this compound, which might be identified through phenotypic screening, several powerful techniques can be employed to deconvolve its mechanism of action. mdpi.com

Affinity-Based Approaches: These methods rely on the physical interaction between the compound and its target protein. nih.gov

Affinity Chromatography: The compound is immobilized on a solid support (like beads) and used as "bait" to capture its binding partners from a cell lysate. The captured proteins are then identified by mass spectrometry.

Activity-Based Protein Profiling (ABPP): This technique uses probes that covalently bind to the active site of specific enzyme families. While not directly applicable to all compounds, it is a powerful tool for identifying enzyme targets. mdpi.com

Genetic and Genomic Approaches: These methods infer targets by observing how genetic perturbations affect a cell's response to the compound.

CRISPR-Based Screens: Genome-wide CRISPR screens can identify genes that, when knocked out or inhibited, confer resistance or sensitivity to the compound, thereby pointing to the target or pathway.

RNA Interference (RNAi): Similar to CRISPR screens, RNAi libraries can be used to systematically knock down gene expression and identify genes that modulate the compound's activity. nih.gov

Computational and Other Approaches:

Molecular Docking and In Silico Screening: If there is a hypothesized target class, computational models can predict the binding of the compound to the protein structures.

Cellular Thermal Proteome Profiling (TPP): This method assesses changes in protein thermal stability upon compound binding. A target protein will typically be stabilized by the binding of a ligand, leading to an increase in its melting temperature. cureffi.org

The validation of a putative target is a critical subsequent step, often involving techniques such as surface plasmon resonance (SPR) to confirm direct binding, functional assays using the purified protein, and cellular assays where the target gene is knocked down or overexpressed to recapitulate or block the compound's effect. The integration of multiple approaches is often necessary to confidently identify and validate the molecular target of a novel bioactive compound. researchgate.net

Potential Applications and Broader Research Implications

Role as Synthetic Intermediates and Versatile Building Blocks in Organic Synthesis

N-arylacetamides are recognized as significant intermediates in the synthesis of a wide array of medicinal, agrochemical, and pharmaceutical compounds. nih.gov The 2-(4-methylphenyl)-N-(pyridin-2-yl)acetamide structure can serve as a valuable building block for creating more complex molecules. For instance, derivatives of N-p-tolylacetamide have been utilized as starting materials for the synthesis of various heterocyclic compounds. researchgate.net This suggests that this compound could be a precursor for generating novel heterocyclic systems, which are foundational in many areas of chemical and pharmaceutical research. The acetamide (B32628) linkage provides a stable yet reactive site for further chemical modifications, allowing for the construction of larger, more elaborate molecular architectures.

Applications in Ligand Design for Coordination Chemistry

The presence of the pyridine (B92270) ring in this compound makes it a prime candidate for applications in coordination chemistry. Pyridine and its derivatives are well-known for their ability to coordinate with a wide range of transition metals. wikipedia.org Research on structurally similar (pyridylmethyl)amide ligands has demonstrated their capacity to form complexes with metals like copper(I). nih.gov

In a study focusing on a family of (pyridylmethyl)amide ligands, including the closely related 2-phenyl-N-(2-pyridylmethyl)acetamide, it was found that these ligands coordinate to copper(I) in a monodentate fashion. The resulting complexes exhibited a variety of structural motifs, from one-dimensional coordination polymers to binuclear and mononuclear structures. nih.gov The specific structure of the complex was influenced by factors such as the size of the ligand's substituents and hydrogen bonding interactions. nih.gov This indicates that this compound could similarly be employed to create novel coordination complexes with tailored structural and, potentially, catalytic or material properties. The interplay of the pyridine nitrogen and the amide group's oxygen and nitrogen atoms offers multiple potential coordination sites, enhancing its versatility as a ligand.

Table 1: Structural Motifs of Copper(I) Complexes with (Pyridylmethyl)amide Ligands nih.gov

| Ligand | Stoichiometry | Structural Motif |

|---|---|---|

| N-(2-pyridylmethyl)acetamide | [Cu(HL)Cl]n | One-dimensional coordination polymer |

| N-(2-pyridylmethyl)acetamide | [Cu2(HL)4Cl2] | Binuclear |

| 2-phenyl-N-(2-pyridylmethyl)acetamide | [Cu2(HL(Ph))2(CH3CN)2Cl2] | Binuclear |

| 2,2,2-triphenyl-N-(2-pyridylmethyl)acetamide | [Cu2(HL(Ph)3)2Cl2] | Binuclear |

| 2,2-dimethyl-N-(2-pyridylmethyl)propionamide | [Cu(HL(Me)3)2Cl] | Mononuclear |

Data sourced from a study on copper(I) coordination chemistry of (pyridylmethyl)amide ligands.

Contributions to Material Science and Chemical Process Development

The ability of this compound to act as a ligand for metal ions opens up possibilities for its use in material science. Specifically, it could be a valuable organic linker for the synthesis of metal-organic frameworks (MOFs). MOFs are a class of porous crystalline materials with applications in gas storage, catalysis, and sensing. The structure and properties of MOFs are highly dependent on the nature of the organic linkers and the metal ions used. The bifunctional nature of this compound, with its pyridine and amide groups, could lead to the formation of MOFs with unique topologies and functionalities. While direct synthesis of MOFs using this specific compound has not been reported, the general principles of MOF design support its potential in this area.

Development of Novel Chemical Probes for Biological Systems

The N-arylacetamide scaffold is a promising framework for the development of chemical probes for biological imaging. By conjugating a fluorescent dye to this core structure, it is possible to create probes that can selectively label and visualize biological targets. For example, arylacetamide derivatives have been successfully converted into fluorescent probes for kappa opioid receptors. nih.gov In these probes, a fluorescein isothiocyanate (FITC) moiety was attached to the arylacetamide core, in some cases with a linker to reduce non-specific binding. nih.gov

This approach suggests that this compound could be similarly modified to create fluorescent probes for various biological systems. The pyridine and p-tolyl groups can be further functionalized to introduce fluorophores or other reporter groups, as well as to modulate the probe's solubility, cell permeability, and target specificity. The development of such probes is crucial for advancing our understanding of cellular processes and for the diagnosis of diseases. nih.gov

Utilization as Template Molecules for Drug Discovery Efforts (excluding direct human clinical applications)

The structural motif of this compound is of significant interest in medicinal chemistry and drug discovery. The pyridine ring is a common feature in many FDA-approved drugs, and the N-arylacetamide core is a well-established pharmacophore. mdpi.com Structure-activity relationship (SAR) studies on various N-acetamide derivatives have demonstrated their potential as inhibitors of a range of biological targets. For instance, N-substituted pyrazolopyrimidines with a terminal acetamide have been investigated as ligands for the translocator protein (TSPO), a target for molecular imaging and therapy. nih.govwustl.edu

Furthermore, a series of N-phenyl-2-(phenyl-amino) acetamide derivatives have been designed and synthesized as inhibitors of Factor VIIa, a key enzyme in the coagulation cascade. ijper.org These examples highlight the potential of the this compound scaffold to serve as a template for the design of new therapeutic agents. By systematically modifying the p-tolyl and pyridine rings, as well as the acetamide linker, researchers can explore the SAR of this class of compounds and optimize their activity against specific biological targets.

Table 2: Examples of Bioactive N-Acetamide Derivatives

| Compound Class | Biological Target | Potential Application |

|---|---|---|

| N-substituted pyrazolopyrimidines | Translocator protein (TSPO) | Molecular imaging and therapy nih.govwustl.edu |

| [4-Methylphenylsulphonamido]-N-(pyridin-2-yl) acetamides | Candida albicans, Aspergillus niger | Antifungal agents researchgate.net |

| N-phenyl-2-(phenyl-amino) acetamides | Factor VIIa | Anticoagulant therapy ijper.org |

Advancements in Analytical Methods Development for Complex Organic Molecules

The synthesis and characterization of this compound and its derivatives contribute to the broader field of analytical chemistry. The analysis of such compounds necessitates the use of a variety of modern analytical techniques, including Nuclear Magnetic Resonance (NMR) spectroscopy, Fourier-transform infrared (FT-IR) spectroscopy, and mass spectrometry (MS), to elucidate their structure and purity. researchgate.netnih.gov

Furthermore, developing robust analytical methods, such as High-Performance Liquid Chromatography (HPLC), is crucial for the separation and quantification of these compounds in various matrices. sielc.com While there are no reports of this specific compound leading to new analytical methodologies, the ongoing synthesis and study of novel complex organic molecules like this compound drive the refinement and application of existing analytical techniques, and can highlight the need for new methods with improved resolution, sensitivity, and specificity.

Q & A

Q. Table 1: Comparison of Synthetic Routes

Q. Table 2: Key Spectral Data

| Technique | Key Signals | Interpretation |

|---|---|---|

| NMR (CDCl) | δ 2.35 (s, 3H, CH), δ 7.25–8.10 (m, 7H, Ar-H) | Confirms methylphenyl and pyridyl groups |

| HRMS (ESI+) | m/z 269.1284 [M+H] | Matches theoretical mass (269.13) |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.